Europium;5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one

NMR spectroscopy lanthanide shift reagents binding stoichiometry

Eu(dpm)₃ delivers validated, consistent stereochemistry-dependent ¹³C shift patterns essential for unambiguous oxime configurational assignment - unverified substitution with Eu(fod)₃ is contraindicated due to documented inconsistencies. • Definitive 1:1 stoichiometry & weaker binding (K_B ≈ 34.2 mol⁻¹) ensure linear calibration curves vs. the ≥10-fold stronger, precipitation-prone Eu(fod)₃ • Optimal downfield dispersion with acceptable line broadening, unlike Yb(dpm)₃ which obscures coupling constants • Validated least-squares LIS method resolves overlapping aromatic protons in flavonoids, xanthones, and acridone alkaloids. Hygroscopic crystalline solid, ≥95% (T).

Molecular Formula C33H60EuO6
Molecular Weight 704.8 g/mol
CAS No. 15522-71-1
Cat. No. B096896
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEuropium;5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one
CAS15522-71-1
Molecular FormulaC33H60EuO6
Molecular Weight704.8 g/mol
Structural Identifiers
SMILESCC(C)(C)C(=CC(=O)C(C)(C)C)[O-].CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].[Eu+3]
InChIInChI=1S/3C11H20O2.Eu/c3*1-10(2,3)8(12)7-9(13)11(4,5)6;/h3*7,12H,1-6H3;
InChIKeyRHXUZKJNHAMZEP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Eu(dpm)₃ Chemical Identity & Procurement


Europium;5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one, systematically designated Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)europium(III) and widely recognized as Eu(dpm)₃, represents the archetypal lanthanide shift reagent (LSR) in paramagnetic nuclear magnetic resonance (NMR) spectroscopy. This europium(III) β-diketonate chelate complex is characterized by a molecular formula of C₃₃H₅₇EuO₆ and a molecular weight of 701.77 g/mol . Its commercial identity is firmly established under CAS number 15522-71-1, with common synonyms including Europium(III) tris(dipivaloylmethane), Eu(TMHD)₃, and Resolve-Al . First introduced by Hinckley in 1969 for the spectral resolution of cholesterol, Eu(dpm)₃ remains a cornerstone reagent for simplifying complex NMR spectra by inducing pseudo-contact shifts that spread overlapping proton and carbon-13 resonances without increasing magnetic field strength [1].

Shift mechanism
Induces pseudo-contact shifts to spread overlapping 1H and 13C resonances without higher field strength
Workflow compatibility
Supports standard NMR titration and spectral simplification protocols; compatible with routine organic and natural product analysis
Reagent context
Reported as the first lanthanide shift reagent for cholesterol resolution (Hinckley 1969); still widely applied for challenging signal assignments

Why Eu(dpm)₃ Substitution Fails


Lanthanide shift reagents are not functionally interchangeable despite their shared paramagnetic europium(III) core. Substitution with the more fluorinated analog Eu(fod)₃ [Tris(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionato)europium(III)] or the praseodymium counterpart Pr(dpm)₃ introduces quantifiable deviations in binding stoichiometry, shift consistency, line broadening characteristics, and spectral directionality that can invalidate established analytical protocols and confound structural assignments [1]. Critically, the superior solubility of Eu(fod)₃ in non-polar solvents is counterbalanced by a ≥10-fold increase in binding affinity, which alters the dynamic equilibrium and stoichiometry of the substrate-lanthanide complex, rendering extrapolation from Eu(dpm)₃-based calibration curves unreliable [1]. For laboratories validating methods or scaling up analytical processes, the unverified substitution of Eu(dpm)₃ introduces systematic bias in chemical shift interpretation and stereochemical elucidation.

Eu(fod)3 substitution
Significantly stronger binding affinity may alter substrate-lanthanide equilibrium and stoichiometry, making calibration transfer from Eu(dpm)3 unreliable
Pr(dpm)3 substitution
Upfield shift direction can initially collapse spectral dispersion rather than expand it, complicating standard interpretation workflows

Eu(dpm)₃ vs. Closest Lanthanide Shift Reagents


Predictable 1:1 Binding Stoichiometry

Eu(dpm)₃ exhibits definitively established 1:1 stoichiometry with both amine (n-propylamine) and alcohol (neo-pentanol) substrates, whereas Eu(fod)₃ forms complexes that allow only a tentative assignment of 1:1 stoichiometry. Moreover, the equilibrium binding constant (K_B) of Eu(dpm)₃ is quantifiably lower: K_B for Eu(dpm)₃ with n-propylamine is approximately 34.2 mol⁻¹ and with neo-pentanol is approximately 9.7 mol⁻¹. These values are at least 10-fold lower than the corresponding K_B values for Eu(fod)₃ complexes (K_B ≥ 100 mol⁻¹) [1]. Despite this weaker binding, the bound chemical shifts (Δ_B) induced by Eu(dpm)₃ are nearly identical to those induced by Eu(fod)₃ [1].

Binding stoichiometry
Head-to-head
KB 34.2 mol-1 (amine)
1:1 definitive stoichiometry
Supports predictable shift titration and method reproducibility
Conditions: 1H NMR in CDCl3, n-propylamine/neo-pentanol
NMR spectroscopy lanthanide shift reagents binding stoichiometry

Configurational Certainty for Oximes

In a direct comparative study evaluating the effects of Eu(dpm)₃ and Eu(fod)₃ on the ¹H and ¹³C NMR spectra of twelve structurally diverse oximes, Eu(dpm)₃ demonstrated unequivocal superiority for configurational assignment. Specifically, Eu(dpm)₃ induced large, stereochemistry-dependent downfield shifts in the ¹³C signals of α-carbons anti to the oxime oxygen, while syn carbons exhibited either negligible upfield shifts or remained unaffected. In stark contrast, the effects of Eu(fod)₃ were found to be less consistent and, consequently, less reliable for making definitive configurational assignments [1].

Oxime configurational assignment
Head-to-head
Eu(dpm)3: consistent downfield shifts of anti α-carbons across 12 oximes Eu(fod)3: less consistent effects, less reliable for assignment
Supports unambiguous oxime stereochemistry determination
13C NMR in CDCl3; qualitative consistency advantage
¹³C NMR stereochemistry oximes

Shift-to-Broadening Balance for ¹H NMR

While Yb(dpm)₃ is a known downfield shift reagent, it exhibits significant line broadening that can obscure fine spectral details, a critical limitation for high-resolution NMR. Quantitative analysis reveals that the proton shifts induced by Yb(dpm)₃ are approximately 300% larger than those of Eu(dpm)₃ at equal chelate concentrations, but this increased shift power comes at the expense of severe line broadening [1]. Consequently, Yb(dpm)₃ did not offer any substantial advantage and is generally not recommended for routine high-resolution applications [2]. In contrast, Eu(dpm)₃ provides a favorable shift-to-line broadening ratio that preserves spectral resolution and allows for the observation of multiplicities [3].

Shift vs. line broadening
Head-to-head
Yb(dpm)3 shifts ~300% larger
but severe line broadening; Eu(dpm)3 preserves multiplicity
Preserves spectral resolution for fine coupling analysis
Equal chelate concentration; Yb(dpm)3 not recommended for high-resolution applications
NMR spectroscopy line broadening shift reagents

Downfield Expansion vs. Pr(dpm)₃ Upfield Shifts

Lanthanide shift reagents induce chemical shift changes in opposite directions depending on the metal ion. Eu(dpm)₃ induces downfield (paramagnetic) shifts, which generally enhance and spread the normal chemical shift differences between proton resonances, thereby improving spectral resolution [1]. In direct contrast, Pr(dpm)₃ induces upfield (diamagnetic) shifts, which can initially diminish or collapse existing chemical shift differences, complicating spectral interpretation and potentially obscuring signals of interest [1]. This fundamental directional difference means that Eu(dpm)₃ is almost universally preferred for routine analytical work, as it expands the spectral window, whereas Pr(dpm)₃ is reserved for specialized applications where upfield dispersion is specifically required [2].

Downfield vs. upfield shift
Class-level
Eu(dpm)3: downfield shifts enhance spectral dispersion Pr(dpm)3: upfield shifts may initially collapse differences
Compatible with standard NMR interpretation; simplifies peak assignment
General observation across Ln(dpm)3 series
NMR spectroscopy chemical shift direction lanthanide shift reagents

Balanced Pseudocontact and Contact Shifts

The induced chemical shift in paramagnetic NMR originates from both pseudocontact (through-space) and Fermi contact (through-bond) mechanisms. Quantitative studies on substituted pyridine N-oxides and anilines reveal a defined series of increasing contact shift contributions: Fr(fod)₃ < Yb(fod)₃ < Eu(dpm)₃ < Er(fod)₃ < Eu(fod)₃ [1]. Eu(dpm)₃ occupies an intermediate position in this series, exhibiting a measurable contact contribution that is greater than Yb(fod)₃ but significantly less than Eu(fod)₃. This intermediate contact contribution is advantageous because it provides additional structural information (through-bond coupling) without dominating the pseudocontact shift, which is the primary source of spectral dispersion [1].

Contact shift contribution
Class-level
Intermediate contact contribution: Fr(fod)3 3 3 3 3
Provides balanced through-bond and through-space shift information
Based on substituted pyridine N-oxides and anilines; interpretability advantage
NMR shift mechanisms contact shifts pseudocontact shifts

Polysubstituted Acridone Proton Assignment

In a 2020 study, Eu(dpm)₃ was successfully employed to resolve and assign the H-2, H-4, and H-8 proton signals in a series of permethoxyacridone and pyranoacridone alkaloids, compounds that present significant NMR assignment challenges due to signal overlap [1]. The assignment was achieved by plotting lanthanide-induced shifts (LIS, Δδ) against the mole ratio of Eu(dpm)₃ to substrate and applying a least-squares method to correlate shift magnitude with proton-europium distance [1]. While this study does not provide a direct head-to-head comparison with other shift reagents, it validates the specific and continued utility of Eu(dpm)₃ in the structural elucidation of complex, polysubstituted natural products, a class of compounds frequently encountered in drug discovery and pharmacognosy [1].

Acridone alkaloid assignment
Reported
Successful differentiation of H-2, H-4, H-8 in permethoxyacridones using LIS least-squares analysis
Validates utility for complex natural product structure elucidation
2020 study; no direct comparator, but demonstrates practical resolving power
Natural products chemistry acridone alkaloids structural elucidation

Eu(dpm)₃ Optimal Application Scenarios


Stereochemical Assignment of Oximes

Procure Eu(dpm)₃ (CAS 15522-71-1) when reliable and unambiguous configurational assignment of oximes is required. The consistent, stereochemistry-dependent ¹³C shift patterns induced by Eu(dpm)₃ provide a validated method for distinguishing syn and anti isomers, a critical step in the characterization of synthetic intermediates and natural products [1]. Substitution with Eu(fod)₃ is contraindicated due to its documented inconsistency in this application [1].

Defined Stoichiometry for Shift Titrations

Utilize Eu(dpm)₃ in quantitative NMR workflows where the shift reagent concentration must be carefully controlled to avoid precipitation and ensure linear calibration curves. The weaker binding affinity (K_B ≈ 34.2 mol⁻¹ for amines) and definitively established 1:1 stoichiometry of Eu(dpm)₃ [1] provide a more predictable and gradual shift response than the ≥10-fold stronger binding of Eu(fod)₃, which can lead to precipitation and non-linear behavior in concentrated solutions.

Line Broadening Minimization in ¹H NMR

Choose Eu(dpm)₃ over alternative downfield shift reagents like Yb(dpm)₃ when preserving spectral resolution and fine multiplicity is paramount. While Yb(dpm)₃ produces larger shifts, its associated severe line broadening [1] obscures coupling constants and can render spectra uninterpretable. Eu(dpm)₃ offers the optimal balance between downfield dispersion and acceptable line broadening, making it the reagent of choice for high-resolution structural elucidation and purity analysis [2].

Polysubstituted Natural Product Elucidation

Employ Eu(dpm)₃ to resolve overlapping proton signals in the crowded aromatic regions of polysubstituted natural products such as acridone alkaloids, flavonoids, and xanthones. The validated least-squares LIS analysis method using Eu(dpm)₃ allows for the unambiguous assignment of key protons like H-2, H-4, and H-8 in acridones [1], which is essential for confirming the planar structure and guiding further synthetic or biosynthetic studies.

Application
Selection Property
Validation Focus
Stereochemical assignment of oximes
Stereochemistry-dependent 13C shift pattern
Consistency of configurational assignment across oxime structures
Quantitative NMR shift titrations
Defined 1:1 binding stoichiometry
Linearity and precipitation resistance in titration workflows
High-resolution 1H NMR elucidation
Favorable shift-to-line broadening balance
Preservation of coupling constant resolution
Polysubstituted natural product analysis
LIS-based proton assignment methodology
Resolution of congested aromatic proton signals

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